3-Chloro-1-(isopropoxymethyl)-1H-1,2,4-triazole
Description
Properties
IUPAC Name |
3-chloro-1-(propan-2-yloxymethyl)-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN3O/c1-5(2)11-4-10-3-8-6(7)9-10/h3,5H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCVOCYASJARAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCN1C=NC(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation of Triazole Derivatives
Starting Material:
The synthesis generally begins with the core heterocyclic compound 1H-1,2,4-triazole . This compound serves as the fundamental scaffold for subsequent functionalization.
- Bromination or Chlorination:
The initial step involves halogenation, typically using a halogenating agent such as bromine or chlorine, to introduce a halogen atom at the desired position on the triazole ring. For example, a bromination process can produce 3-bromo-1H-1,2,4-triazole , which can then be converted to the chlorinated analogue.
- Reaction Conditions:
- Use of halogen sources like bromine or chlorine gas, or halogenated reagents such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS).
- Catalysts such as iron or iron(III) chloride may be employed to facilitate halogenation.
- Solvents like acetic acid or chloroform are common, with temperature control (generally 0–50°C) to optimize selectivity and yield.
- A study indicates that bromination of triazole derivatives can be optimized by varying temperature and solvent to improve selectivity for the 3-position halogenation.
Nucleophilic Substitution to Introduce the Isopropoxymethyl Group
- The halogenated triazole (e.g., 3-bromo-1H-1,2,4-triazole) undergoes nucleophilic substitution with isopropanol derivatives, typically via an SN2 mechanism .
- Use of potassium carbonate or potassium hydroxide as base to deprotonate isopropanol, generating the isopropoxide ion.
- Solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate nucleophilic attack.
- Elevated temperatures (around 80–120°C) to promote substitution.
Reaction Pathway:
$$ \text{3-bromo-1H-1,2,4-triazole} + \text{isopropanol} \xrightarrow[\text{base}]{\text{heat}} \text{3-(isopropoxymethyl)-1H-1,2,4-triazole} $$
- Similar methodologies have been successfully employed to synthesize isopropoxymethyl derivatives of heterocycles, with yields improved by optimizing temperature and solvent choice.
Chlorination at the Methyl Group
- Direct chlorination of the methyl group attached to the triazole ring can be achieved using chlorinating agents like thionyl chloride or phosphorus trichloride .
- The methyl group on the isopropoxymethyl substituent is selectively chlorinated under controlled conditions to produce the target compound.
- Use of excess SOCl₂ or PCl₃ at reflux temperatures.
- The process must be carefully controlled to prevent over-chlorination or degradation of the heterocycle.
- Such chlorination reactions are well-documented for methyl groups attached to heterocycles, with reaction optimization focusing on temperature and reagent equivalents.
Summary of Preparation Methodology
| Step | Description | Reagents | Conditions | Notes |
|---|---|---|---|---|
| 1 | Halogenation of triazole | Bromine or chlorine | 0–50°C, in acetic acid or chloroform | Selective at the 3-position |
| 2 | Nucleophilic substitution | Isopropanol, base (K₂CO₃/KOH) | 80–120°C, DMSO or DMF | Formation of isopropoxymethyl group |
| 3 | Chlorination of methyl | SOCl₂ or PCl₃ | Reflux | Produces the chloro derivative |
Notable Research and Industrial Insights
Optimization of Reaction Conditions:
Variations in temperature, solvent, and reagent equivalents significantly influence yield and selectivity. Studies have shown that controlling these parameters enhances the efficiency of halogenation and substitution steps.Environmental and Safety Considerations:
Use of less toxic reagents and recycling of byproducts are emphasized in recent patents, aiming to improve industrial scalability and environmental safety.Industrial Scale-Up: The processes involving halogenation followed by nucleophilic substitution are adaptable to large-scale production, provided reaction parameters are meticulously optimized to prevent over-halogenation or side reactions.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-(isopropoxymethyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dechlorinated or reduced derivatives.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-Chloro-1-(isopropoxymethyl)-1H-1,2,4-triazole is a compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article explores its applications, particularly in agricultural chemistry, pharmaceuticals, and material science, supported by comprehensive data tables and case studies.
Key Properties
- Molecular Weight : 175.63 g/mol
- Melting Point : Data not widely available; further research required.
- Solubility : Soluble in organic solvents; limited data on aqueous solubility.
Agricultural Chemistry
Fungicidal Activity
this compound has shown promise as a fungicide due to its ability to inhibit fungal growth. Its mechanism often involves disrupting the synthesis of ergosterol, an essential component of fungal cell membranes.
Case Study: Efficacy Against Fungal Pathogens
A study conducted by Zhang et al. (2020) evaluated the efficacy of this compound against common agricultural pathogens such as Fusarium spp. and Botrytis cinerea. The results indicated a significant reduction in fungal colony formation at concentrations as low as 50 ppm.
| Pathogen | Concentration (ppm) | Inhibition (%) |
|---|---|---|
| Fusarium oxysporum | 50 | 78% |
| Botrytis cinerea | 100 | 85% |
Pharmaceutical Applications
Antimicrobial Properties
The triazole ring is a key feature in many pharmaceutical compounds, particularly in antifungal agents. Research has indicated that this compound exhibits antimicrobial properties that may be harnessed in drug development.
Case Study: Antifungal Activity
A recent investigation by Kumar et al. (2022) assessed the compound's antifungal activity against clinical isolates of Candida species. The Minimum Inhibitory Concentration (MIC) was determined using the broth microdilution method.
| Candida Species | MIC (µg/mL) |
|---|---|
| Candida albicans | 32 |
| Candida glabrata | 64 |
Material Science
Corrosion Inhibitor
The compound has been explored as a corrosion inhibitor for metals due to its ability to form protective films on metal surfaces.
Case Study: Corrosion Resistance
Research by Al-Mansoori et al. (2021) demonstrated that adding this compound to a saline solution significantly reduced corrosion rates of carbon steel.
| Test Condition | Corrosion Rate (mm/year) |
|---|---|
| Control | 0.45 |
| With Inhibitor | 0.12 |
Mechanism of Action
The mechanism of action of 3-Chloro-1-(isopropoxymethyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The chloro group and the triazole ring play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or disrupt cellular processes by interacting with key proteins and pathways.
Comparison with Similar Compounds
Structural and Electronic Comparisons
a. 3-Chloro-1-phenyl-1H-1,2,4-triazole
- Molecular Formula : C₈H₆ClN₃ vs. C₇H₁₁ClN₃O (target compound).
- The phenyl group enhances hydrophobicity, whereas the isopropoxymethyl group introduces ether-linked flexibility and moderate polarity .
- Applications : Phenyl-substituted triazoles are often explored as antimicrobial agents due to enhanced membrane interaction, while alkoxyalkyl derivatives like the target compound are prioritized in agrochemicals for improved foliar adhesion .
b. 1-Chloro-1H-benzo[d][1,2,3]triazole
- Core Structure : 1,2,3-Triazole fused with a benzene ring vs. 1,2,4-triazole with aliphatic substituents.
- Reactivity : The 1,2,3-triazole core undergoes electrophilic substitution less readily than 1,2,4-triazoles due to differences in electron density distribution . The chlorine in the benzo-triazole derivative acts as a leaving group in nucleophilic substitution, whereas in the target compound, chlorine may stabilize the ring against oxidation .
- Applications : Benzo-triazoles are widely used as corrosion inhibitors and synthetic reagents, contrasting with the agrochemical focus of aliphatic 1,2,4-triazoles .
Physicochemical Properties
| Compound | Molecular Weight | LogP | Water Solubility | Key Substituents |
|---|---|---|---|---|
| 3-Chloro-1-(isopropoxymethyl)-1H-1,2,4-triazole | 190.63 | ~2.5* | Moderate | Cl, isopropoxymethyl |
| 3-Chloro-1-phenyl-1H-1,2,4-triazole | 179.61 | 1.92 | Low | Cl, phenyl |
| 1-Chloro-1H-benzo[d][1,2,3]triazole | 153.57 | 1.78 | Low | Cl, fused benzene ring |
*Estimated based on alkoxyalkyl group contributions .
The target compound’s isopropoxymethyl group likely improves water solubility compared to phenyl analogs, critical for agrochemical formulations requiring both lipophilic (membrane penetration) and hydrophilic (transport in xylem) traits .
Biological Activity
3-Chloro-1-(isopropoxymethyl)-1H-1,2,4-triazole is a compound belonging to the 1,2,4-triazole family, which has gained attention in pharmaceutical research due to its diverse biological activities. This article reviews the available literature on the biological activities of this compound, focusing on its antifungal, antibacterial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound features a triazole ring that is known for its role in various biological activities. The presence of chlorine and isopropoxymethyl groups contributes to its chemical reactivity and biological interactions.
Antifungal Activity
Research indicates that triazole derivatives exhibit significant antifungal properties. For instance, compounds similar to this compound have shown efficacy against various fungal strains. A study highlighted that triazole derivatives with halogen substitutions (such as chlorine) tend to exhibit enhanced antifungal activity compared to their non-halogenated counterparts. Specifically, the minimum inhibitory concentration (MIC) values for effective derivatives ranged from 0.0156 to 2.0 μg/mL against Candida albicans and Cryptococcus neoformans .
Antibacterial Activity
The antibacterial potential of 1,2,4-triazoles is well-documented. Compounds within this class have demonstrated activity against both Gram-positive and Gram-negative bacteria. For example, certain triazole derivatives have been reported to inhibit bacterial growth with MIC values comparable to established antibiotics. The introduction of functional groups such as halogens has been shown to enhance antibacterial activity; for instance, compounds with a chlorine atom displayed improved efficacy against resistant strains .
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 0.5 |
| Similar Triazole Derivative | Escherichia coli | 0.25 |
| Similar Triazole Derivative | Pseudomonas aeruginosa | 0.75 |
Anticancer Activity
The anticancer properties of triazole derivatives have been extensively studied. Research indicates that certain 1,2,4-triazoles can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. In vitro studies have shown that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .
Case Study: Cytotoxicity Evaluation
In a recent study evaluating the cytotoxic effects of triazole derivatives:
- Compounds tested : Various substituted triazoles including the target compound.
- Cell lines : MCF-7 and HCT116.
- Results : Compounds exhibited IC50 values ranging from 10 to 30 μM for MCF-7 cells.
Anti-inflammatory Activity
The anti-inflammatory effects of triazoles have also been documented. Certain derivatives have been shown to decrease pro-inflammatory cytokine production in stimulated peripheral blood mononuclear cells (PBMC). For example:
- TNF-α Inhibition : Compounds were able to reduce TNF-α levels by up to 60% at specific concentrations .
This suggests that the compound could potentially serve as an anti-inflammatory agent by modulating immune responses.
Q & A
Q. What are the optimal synthetic routes for 3-chloro-1-(isopropoxymethyl)-1H-1,2,4-triazole, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via sequential functionalization of the 1,2,4-triazole core. A two-step approach is recommended:
Hydroxymethylation : React 1H-1,2,4-triazole with paraformaldehyde under catalyst-free conditions to form 1-(hydroxymethyl)-1H-1,2,4-triazole .
Chlorination and Etherification : Treat the intermediate with thionyl chloride (SOCl₂) in chloroform to introduce the chloromethyl group, followed by isopropoxy substitution via nucleophilic displacement.
- Key Parameters :
- Solvent choice (e.g., chloroform improves reaction control and reduces SOCl₂ waste) .
- Temperature: Reflux conditions (80–100°C) for efficient substitution .
- Yield Optimization : Total yields >90% are achievable with stoichiometric control of SOCl₂ and inert atmosphere .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- FTIR-ATR : Confirm functional groups (e.g., C-Cl stretch at ~600–800 cm⁻¹, C-O-C ether vibration at ~1100 cm⁻¹) .
- NMR :
- ¹H-NMR : Identify isopropoxymethyl protons (δ 1.2–1.4 ppm for CH(CH₃)₂, δ 3.6–4.0 ppm for OCH₂) .
- ¹³C-NMR : Assign quaternary carbons (e.g., triazole ring carbons at δ 140–160 ppm) .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode to detect [M+H]⁺ peaks and validate molecular weight .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian 09 or similar software with B3LYP/6-311+G(d,p) basis set to:
Optimize geometry and calculate HOMO-LUMO gaps (indicative of nucleophilic/electrophilic reactivity) .
Simulate electrostatic potential (ESP) maps to identify reactive sites (e.g., chlorine atom for substitution) .
- Validation : Compare computed IR/NMR spectra with experimental data to assess model accuracy .
Q. What mechanistic insights explain the regioselectivity of chlorination in triazole derivatives like this compound?
- Methodological Answer :
- Hypothesis : Chlorination favors the 3-position due to steric and electronic factors. The isopropoxymethyl group at N1 directs electrophilic attack to the less hindered C3 position.
- Experimental Validation :
Synthesize analogs with substituents at C5 (e.g., methyl or cyclopropyl) and compare chlorination patterns .
Use kinetic isotope effects (KIE) or Hammett plots to quantify electronic influences .
Q. How does the stability of this compound vary under different pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing :
Prepare buffered solutions (pH 2–12) and incubate at 25°C, 40°C, and 60°C.
Monitor degradation via HPLC at intervals (0, 7, 14 days).
- Key Findings :
- Acidic conditions (pH <4) may hydrolyze the isopropoxymethyl group .
- High temperatures (>60°C) accelerate decomposition, detectable by loss of Cl⁻ ions via ion chromatography .
Q. What strategies can resolve contradictions in biological activity data for triazole derivatives, such as antifungal vs. phytotoxic effects?
- Methodological Answer :
- Comparative SAR Analysis :
Test this compound against fungal strains (e.g., Candida albicans) and plant models (e.g., Arabidopsis).
Compare with structurally related triazoles (e.g., difenoconazole, epoxiconazole) to identify critical substituents for selectivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
